molecular formula C15H18N2O B7059198 N-pentan-3-ylquinoline-3-carboxamide

N-pentan-3-ylquinoline-3-carboxamide

Cat. No.: B7059198
M. Wt: 242.32 g/mol
InChI Key: MJMUHZIIFDTCJU-UHFFFAOYSA-N
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Description

N-pentan-3-ylquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentan-3-ylquinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with N-pentan-3-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-pentan-3-ylquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: N-pentan-3-ylquinoline-3-amine.

    Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

N-pentan-3-ylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pentan-3-ylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides have been shown to bind to the S100A9 protein, which plays a role in inflammatory processes . This binding inhibits the interaction of S100A9 with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE), thereby exerting immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pentan-3-ylquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its pentan-3-yl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

N-pentan-3-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-13(4-2)17-15(18)12-9-11-7-5-6-8-14(11)16-10-12/h5-10,13H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMUHZIIFDTCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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